2-(Thiophen-3-yl)pyridin-4-amine

Beschreibung

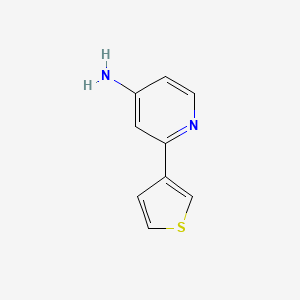

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-thiophen-3-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-1-3-11-9(5-8)7-2-4-12-6-7/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOCPZFEVHWVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Thiophen 3 Yl Pyridin 4 Amine and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 2-(Thiophen-3-yl)pyridin-4-amine, the most logical primary disconnection is the C2-C3' bond between the pyridine (B92270) and thiophene (B33073) rings. This disconnection immediately suggests two convergent synthetic strategies:

Strategy A: Formation of the pyridine ring onto a pre-functionalized thiophene precursor.

Strategy B: Attachment of a thiophene moiety to a pre-existing, suitably functionalized 4-aminopyridine (B3432731) scaffold.

A secondary disconnection involves the C-N bond of the 4-amino group on the pyridine ring. This suggests that the amino group can be introduced at a late stage via nucleophilic aromatic substitution of a leaving group (e.g., a halogen) at the C4 position, or it can be carried through the synthesis from a 4-aminopyridine starting material.

Strategy B, which utilizes powerful and versatile cross-coupling reactions, is generally the more common and flexible approach in modern organic synthesis. This pathway relies on the coupling of a pyridine electrophile (e.g., 2-halopyridin-4-amine) with a thiophene organometallic species, or vice versa.

Classical and Modern Synthetic Protocols for the Pyridine Core

The construction of the pyridine ring can be achieved through various cyclization reactions. The Hantzsch pyridine synthesis, a classical multicomponent reaction, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a 1,4-dihydropyridine, which is subsequently oxidized to the pyridine. mdpi.comadvancechemjournal.com More contemporary methods offer alternative pathways. For instance, substituted pyridines can be prepared via an oxidative coupling of β-enamine carbonyl compounds with reagents like rongalite, which serves as the C4-carbon source for the pyridine ring. mdpi.com

Another robust strategy involves the functionalization of a pre-formed pyridine ring. A common route to 4-aminopyridine starts with pyridine-N-oxide. The N-oxide activates the pyridine ring for electrophilic substitution, particularly at the 4-position. Nitration of pyridine-N-oxide yields 4-nitropyridine-N-oxide, which can then be reduced to 4-aminopyridine. semanticscholar.org This reduction is often carried out using reagents like iron in acetic acid or hydrochloric acid. semanticscholar.org

A novel approach for generating functionalized 4-aminopyridines involves the ring transformation of 3-methyl-5-nitropyrimidin-4(3H)-one with active methylene (B1212753) compounds in the presence of ammonium (B1175870) acetate. rsc.org This method provides a facile route to 4-aminopyridines with various functional groups at adjacent positions. rsc.org

Control of regioselectivity is paramount in pyridine synthesis. In ring-closing reactions like the Hantzsch synthesis, the substitution pattern of the final product is dictated by the choice of the initial aldehyde and β-dicarbonyl components. mdpi.com

When modifying an existing pyridine ring, the inherent electronic properties of the heterocycle must be considered. The nitrogen atom renders the C2, C4, and C6 positions electron-deficient and susceptible to nucleophilic attack, while electrophilic substitution typically occurs at the C3 and C5 positions under harsh conditions. The use of an N-oxide group, as mentioned previously, reverses this reactivity, directing electrophiles to the C4 position. semanticscholar.orgresearchgate.net This strategy is a classic example of using a functional group to control regioselectivity. For the synthesis of this compound, a precursor such as 2-chloro-4-aminopyridine or 2-bromo-4-aminopyridine would be an ideal substrate for subsequent cross-coupling, where the halogen at the electron-deficient C2 position serves as an excellent leaving group.

Integration of the Thiophene Moiety via Cross-Coupling Methodologies

The key step in assembling the target molecule is the formation of the carbon-carbon bond between the pyridine and thiophene rings. Palladium-catalyzed cross-coupling reactions are the premier methods for achieving this transformation efficiently and under mild conditions.

The Suzuki-Miyaura coupling is a highly versatile reaction that involves the coupling of an organoboron compound with an organic halide or triflate. To synthesize this compound, this reaction would typically involve one of the following combinations:

Coupling of a 2-halopyridin-4-amine derivative with thiophene-3-boronic acid.

Coupling of 4-amino-2-pyridylboronic acid with a 3-halothiophene.

The former approach is often more practical due to the relative availability of the starting materials. The Suzuki coupling of heteroaryl chlorides with thiophene- and furanboronic acids has been shown to be efficient, often proceeding in high yields. acs.org Common catalysts for this transformation include palladium complexes with phosphine ligands, such as [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govmdpi.com The reaction requires a base, with carbonates (e.g., K₂CO₃, Na₂CO₃) or phosphates (e.g., Na₃PO₄) being widely used. nih.govmdpi.com Solvents typically consist of ethers like 1,2-dimethoxyethane (DME) or dioxane, often with the addition of water, which can be beneficial for the reaction's efficiency. acs.orgnih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides with Thiophene Boronic Acids

The Stille coupling reaction provides a valuable alternative to the Suzuki-Miyaura protocol. This reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.org For the target molecule, the reaction would pair a 2-halopyridin-4-amine with a 3-(trialkylstannyl)thiophene (e.g., 3-(tributylstannyl)thiophene).

The catalytic cycle of the Stille reaction is well-understood and involves three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. wikipedia.orgthermofisher.com This tolerance makes it a powerful tool in complex molecule synthesis. researchgate.net However, a significant drawback is the high toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. wikipedia.org

Table 2: General Parameters for Stille Cross-Coupling Reactions

Other cross-coupling reactions, such as the Negishi (organozinc) and Hiyama (organosilicon) couplings, could also be envisioned for this synthesis, though the Suzuki and Stille reactions remain the most prominently utilized methods for constructing such biheteroaryl linkages.

Catalyst Design and Ligand Effects in Cross-Coupling

The success of the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound hinges on the careful selection of the palladium catalyst and its associated ligands. The catalyst system must be robust enough to facilitate the reaction between an electron-rich thiophene nucleophile and an electron-deficient pyridine electrophile, a combination that can be challenging.

Palladium(II) acetate (Pd(OAc)₂) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are commonly employed palladium sources for such transformations. However, the choice of ligand is paramount in dictating the catalyst's activity, stability, and selectivity. Bulky and electron-rich phosphine ligands are often favored as they promote the crucial reductive elimination step and stabilize the active Pd(0) species.

For instance, in the coupling of bromothiophenes with boronic acids, ligands such as dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphane (SPhos) have proven to be highly effective, allowing for low catalyst loading (0.25–1 mol%) and yielding the desired products in high yields (69–93%). nih.govsemanticscholar.org Another effective ligand for the coupling of heteroaryl halides is cataCXium A, which, in combination with Pd(OAc)₂, has been shown to give high yields in the synthesis of related compounds. nih.gov The use of N-heterocyclic carbene (NHC) ligands, such as SIPr and IPr, has also been explored for C4-selective cross-coupling of dichloropyridines, demonstrating that ligand choice can control regioselectivity.

The table below summarizes the impact of different catalyst-ligand systems on the yield of Suzuki-Miyaura cross-coupling reactions for thiophene and pyridine derivatives, providing insights into optimal catalyst design.

| Catalyst Precursor | Ligand | Substrates | Solvent | Base | Temp (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | 3-Bromothiophene, Cyclopropylboronic acid | Toluene/H₂O | K₃PO₄ | 100 | 93 |

| Pd(dppf)Cl₂ | - | 3-Bromothiophenecarbaldehyde, Potassium cyclopropyltrifluoroborate | Toluene/H₂O | K₃PO₄ | 100 | 21 |

| Pd(OAc)₂ | cataCXium A | 5-Bromothiophene-2-carbaldehyde, Cyclopropylboronic acid | Toluene/H₂O | Cs₂CO₃ | 100 | 95 |

| Pd(PEPPSI)(IPr) | IPr | 2,4-Dichloropyridine, Arylboronic acid | Various | Various | 60-100 | up to 10.4:1 C4:C2 selectivity |

Advanced Synthetic Strategies and Green Chemistry Principles

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies. For the synthesis of this compound, advanced strategies such as microwave-assisted synthesis, flow chemistry, and the use of environmentally benign reaction media are being explored.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and improved product purity. researchgate.netsemanticscholar.orgresearchgate.net In the context of Suzuki-Miyaura cross-coupling for heterocyclic compounds, microwave-assisted synthesis has been shown to be highly effective. For example, the coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one with various heteroarylboronic acids, including 3-thienylboronic acid, proceeded efficiently under microwave irradiation, affording the desired products in good yields. nih.gov Similarly, the synthesis of a MK2 inhibitor via Suzuki-Miyaura coupling was successfully achieved using microwave heating, with each step being completed within 2 hours. mdpi.com The rapid and efficient heating provided by microwaves can overcome the activation energy barriers of challenging cross-coupling reactions, making it an attractive method for the synthesis of this compound.

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.comrsc.org The synthesis of aryl-substituted pyridinamines and other heterocyclic compounds has been successfully demonstrated using flow chemistry. For instance, a four-stage multistep flow process has been developed for the production of N-aryl pyrazoles, showcasing the potential for complex molecule synthesis in a continuous manner. mdpi.com While specific applications to this compound are not yet widely reported, the principles of flow chemistry can be readily adapted to this synthesis, potentially leading to a more efficient and reproducible manufacturing process.

The development of synthetic routes that minimize or eliminate the use of hazardous organic solvents is a cornerstone of green chemistry. rsc.orgrsc.orgacs.orgresearchgate.net For the synthesis of biaryl compounds via Suzuki-Miyaura coupling, significant progress has been made in conducting these reactions in aqueous media or under solvent-free conditions. The use of water as a solvent is not only environmentally friendly but can also enhance the reaction rate in some cases. Highly efficient Suzuki reactions in aqueous media have been reported using palladium catalysts with water-soluble ligands or surfactant-based micellar catalysis. researchgate.netacs.orgnih.govunimib.it For example, a palladium catalyst supported on a pyridine-pyrazole ligand has been shown to be effective for Suzuki coupling in aqueous media under microwave irradiation. researchgate.net

Solvent-free reactions, often conducted by heating a mixture of the reactants and catalyst, offer an even greener alternative. The synthesis of various amino-substituted biaryls has been achieved under solvent-free conditions, demonstrating the feasibility of this approach for the preparation of compounds structurally related to this compound. rsc.org

Advanced Spectroscopic and Crystallographic Elucidation of 2 Thiophen 3 Yl Pyridin 4 Amine Structure

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Assignment

The primary amine (-NH₂) group is a key feature. In the IR spectrum, primary amines typically display two distinct N-H stretching bands in the region of 3500–3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations, respectively. An -NH₂ scissoring (bending) vibration is anticipated to appear as a medium to strong band between 1650 and 1580 cm⁻¹. Furthermore, out-of-plane wagging and twisting vibrations can be observed in the 900–650 cm⁻¹ region.

The vibrations of the two heterocyclic rings are also expected to produce characteristic signals. The pyridine (B92270) ring should exhibit several C=C and C=N stretching vibrations, typically appearing in the 1600–1430 cm⁻¹ range. The C-H stretching vibrations of the aromatic protons on both the pyridine and thiophene (B33073) rings are expected above 3000 cm⁻¹. The breathing modes of the pyridine ring are often observed near 1000 cm⁻¹.

The thiophene ring has its own set of characteristic vibrations. The C-S stretching modes are typically weak in the IR spectrum but can be more prominent in the Raman spectrum, appearing in the 800–600 cm⁻¹ range. The substitution pattern on the thiophene ring (at the 3-position) will influence the exact position of the C-H out-of-plane bending vibrations.

The interactive table below summarizes the predicted key vibrational modes for 2-(Thiophen-3-yl)pyridin-4-amine based on data from analogous compounds. nist.govchemicalbook.comscifiniti.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) | Assignment |

|---|---|---|---|---|

| N-H Stretch (asymmetric) | 3450 - 3350 | Medium | Weak | Primary Amine |

| N-H Stretch (symmetric) | 3350 - 3250 | Medium | Weak | Primary Amine |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong | Pyridine & Thiophene Rings |

| N-H Scissoring (bend) | 1650 - 1580 | Strong-Medium | Weak | Primary Amine |

| Aromatic C=C/C=N Stretch | 1610 - 1430 | Strong-Medium | Strong-Medium | Pyridine & Thiophene Rings |

| Pyridine Ring Breathing | 1020 - 990 | Medium | Strong | Pyridine Ring |

| C-S Stretch | 800 - 600 | Weak | Medium | Thiophene Ring |

Electronic Absorption and Emission Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies

The electronic properties of this compound can be probed using UV-Vis and fluorescence spectroscopy. The molecule contains multiple chromophores—the pyridine ring, the thiophene ring, and the amino group—which collectively form a conjugated system. This is expected to give rise to strong absorptions in the UV region.

The UV-Vis spectrum in a solvent like ethanol (B145695) or methanol (B129727) would likely be characterized by intense bands corresponding to π → π* transitions. These transitions involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated heterocyclic system. A lower energy, less intense band corresponding to an n → π* transition, involving the non-bonding electrons on the nitrogen atoms, may also be observable, although it is often obscured by the more intense π → π* bands.

Aminopyridine derivatives are known to exhibit fluorescence, and it is anticipated that this compound would be emissive upon excitation at its absorption maximum. ptfarm.pl The fluorescence emission is expected to be sensitive to the solvent environment. In polar solvents, a bathochromic (red) shift in the emission maximum (a positive solvatochromic effect) would likely be observed due to the stabilization of a more polar excited state. The energy difference between the absorption and emission maxima, known as the Stokes shift, would provide insight into the change in geometry and electronic distribution upon excitation.

The hypothetical photophysical properties are outlined in the table below.

| Parameter | Expected Value / Observation | Technique | Notes |

|---|---|---|---|

| Absorption Maximum (λabs) | 250 - 350 nm | UV-Vis Spectroscopy | Corresponds to π → π* transitions. Position is solvent-dependent. |

| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ | UV-Vis Spectroscopy | High value indicative of an allowed π → π* transition. |

| Emission Maximum (λem) | 380 - 500 nm | Fluorescence Spectroscopy | Highly dependent on solvent polarity and viscosity. |

| Stokes Shift | 50 - 100 nm | UV-Vis & Fluorescence | Indicates significant reorganization in the excited state. |

| Quantum Yield (ΦF) | Variable | Fluorescence Spectroscopy | Sensitive to solvent, temperature, and molecular aggregation. |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information, single-crystal X-ray diffraction offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state.

In the solid state, the supramolecular assembly is governed by intermolecular interactions. Given the presence of the amine group (a hydrogen-bond donor) and the pyridine nitrogen (a hydrogen-bond acceptor), strong N-H···N hydrogen bonds are expected to be a dominant feature in the crystal packing. It is highly probable that these interactions would lead to the formation of centrosymmetric dimers with an R²₂(8) graph-set motif, a common and robust synthon in aminopyridine chemistry. researchgate.netnih.gov Crystal structures of related aminothienylpyridine derivatives confirm the prevalence of such hydrogen-bonded dimers that further assemble into larger networks. nih.gov

The hydrogen-bonding capabilities of this compound make it an excellent candidate for co-crystallization. worktribe.com Co-crystals are multi-component solids where the components are linked by non-covalent interactions. By introducing a second molecule (a "co-former"), typically a carboxylic acid or another species with complementary hydrogen-bonding sites, novel crystalline materials with potentially altered physicochemical properties (e.g., solubility, stability) can be formed. google.comfigshare.com The robust acid-aminopyridine supramolecular synthon is a well-established tool in crystal engineering for creating such materials. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal structure, is another critical aspect of solid-state characterization. Different polymorphs of the same compound can have different stabilities, melting points, and spectroscopic signatures. A thorough polymorphic screen, involving crystallization from various solvents under different conditions (e.g., temperature, evaporation rate), would be necessary to identify all accessible crystalline forms of this compound. Each distinct polymorph would require its own independent structural solution via X-ray diffraction.

Based on a comprehensive search of scientific literature and chemical databases, there is currently no specific published research available on the computational chemistry and theoretical investigations of the compound This compound .

Therefore, it is not possible to provide a detailed article with the specific data and analyses requested in the outline, such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbitals (HOMO-LUMO) analysis, Electrostatic Potential Surfaces, aromaticity indices, or predicted spectroscopic parameters for this exact molecule.

General computational studies have been conducted on related but distinct molecules containing thiophene and pyridine rings. beilstein-journals.orgresearchgate.netnih.goviosrjournals.orgajrcps.com These studies utilize methods like DFT to explore electronic structures and predict spectroscopic properties. researchgate.netnih.govscifiniti.com However, the results are specific to the molecules investigated in those papers and cannot be extrapolated to accurately describe this compound.

To generate the requested article, the following specific computational research would need to be performed on this compound:

Quantum Chemical Calculations (DFT): The geometry of the molecule would first need to be optimized using a suitable DFT method (e.g., B3LYP) and basis set.

Electronic Structure Analysis: Following optimization, calculations for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the molecule's electronic excitation properties. An Electrostatic Potential (ESP) map would be generated to show charge distribution and reactive sites. Aromaticity indices like HOMA (Harmonic Oscillator Model of Aromaticity) or NICS (Nucleus-Independent Chemical Shift) would need to be calculated to quantify the aromatic character of the thiophene and pyridine rings.

Prediction of Spectroscopic Parameters: NMR chemical shifts (¹H and ¹³C) and coupling constants would be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). Vibrational frequencies for IR and Raman spectra would be computed and scaled to predict the spectral features of the molecule. This theoretical data would ideally be validated against experimentally recorded spectra.

Without access to a study that has performed these specific calculations for this compound, any attempt to create the requested article would be speculative and not based on factual, scientific findings.

Computational Chemistry and Theoretical Investigations of 2 Thiophen 3 Yl Pyridin 4 Amine

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Electronic Transitions and UV-Vis Absorption Maxima

The electronic absorption properties of molecules like 2-(Thiophen-3-yl)pyridin-4-amine are governed by transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for predicting UV-Vis absorption spectra. researchgate.netresearchgate.net This method calculates the excitation energies and oscillator strengths corresponding to electronic transitions, which can be correlated with the absorption maxima (λmax) observed experimentally.

For a molecule like this compound, the key electronic transitions are expected to be of the π → π* and n → π* type, primarily involving the delocalized π-systems of the thiophene (B33073) and pyridine (B92270) rings, and the non-bonding orbitals of the nitrogen atoms. The highest occupied molecular orbital (HOMO) is likely to be distributed across the electron-rich thiophene ring and the amino group, while the lowest unoccupied molecular orbital (LUMO) is expected to be centered on the electron-deficient pyridine ring. The energy difference between these frontier orbitals (the HOMO-LUMO gap) provides a first approximation of the lowest energy electronic transition.

In computational studies of similar heteroaromatic systems, such as styrylpyridines, the calculated spectra are often compared in different solvents using a Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.netresearchgate.net For this compound, a shift in absorption maxima would be expected when moving from non-polar to polar solvents.

A hypothetical TD-DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield data similar to that shown in the table below. The transitions would likely be characterized as intramolecular charge transfer (ICT) from the thiophene-amine moiety to the pyridine ring.

Table 1: Hypothetical Electronic Transitions and UV-Vis Absorption Maxima for this compound based on TD-DFT Calculations

| Transition | Calculated λmax (nm) (Gas Phase) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | 315 | 0.45 | HOMO → LUMO (π → π) |

| S0 → S2 | 280 | 0.12 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 255 | 0.08 | HOMO → LUMO+1 (π → π*) |

Note: This data is illustrative and based on typical results for similar aromatic and heteroaromatic compounds.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

An MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water or dimethyl sulfoxide) and solving Newton's equations of motion for all atoms over a period of nanoseconds. The resulting trajectory provides detailed information on the preferred dihedral angles, the stability of different conformers, and the specific interactions (like hydrogen bonds) with solvent molecules.

The simulation would likely reveal that a near-planar conformation is energetically favorable due to maximized π-conjugation, but that thermal energy allows for significant torsional flexibility. The amino group and the pyridine nitrogen are expected to be primary sites for hydrogen bonding with protic solvents.

Table 2: Expected Insights from Molecular Dynamics Simulations of this compound

| Parameter | Description of Expected Findings |

| Preferred Dihedral Angle | The distribution of the thiophene-pyridine dihedral angle, likely showing a preference for a near-planar arrangement with potential energy barriers to free rotation. |

| Conformational Stability | Identification of the most stable conformers and the energy differences between them. |

| Solvation Shell Structure | Analysis of the radial distribution functions for solvent molecules around the amino and pyridine nitrogen atoms, revealing the structure of the first solvation shell. |

| Hydrogen Bonding Dynamics | The average number and lifetime of hydrogen bonds between the solute and solvent molecules. |

Note: This table outlines the expected outcomes of an MD simulation, based on standard practices in computational chemistry.

Theoretical Reactivity Descriptors and Reaction Pathway Prediction

Conceptual DFT provides a framework for quantifying chemical reactivity. researchgate.net Fukui functions (f(r)) and related indices are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. The Fukui function is derived from the change in electron density as an electron is added to or removed from the system.

f+(r) : Indicates the propensity of a site to accept an electron (nucleophilic attack).

f-(r) : Indicates the propensity of a site to donate an electron (electrophilic attack).

f0(r) : Indicates the propensity of a site to undergo radical attack.

For this compound, one would expect the nitrogen of the pyridine ring and the carbons in ortho and para positions to the ring nitrogen to be susceptible to nucleophilic attack (higher f+ values). Conversely, the amino group and the electron-rich thiophene ring are expected to be the primary sites for electrophilic attack (higher f- values). Global descriptors like chemical hardness, electronic chemical potential, and electrophilicity index can also be calculated to provide a general measure of the molecule's reactivity.

Table 3: Predicted Reactivity Sites based on Fukui Functions for this compound

| Atom/Region | Predicted Site for Electrophilic Attack (High f-) | Predicted Site for Nucleophilic Attack (High f+) |

| Pyridine Ring | C2, C6, N1 | |

| Thiophene Ring | C2, C5 | |

| Amino Group | N(H2) |

Note: This table is a qualitative prediction based on the expected electronic nature of the constituent rings and functional groups.

Computational chemistry allows for the detailed mapping of reaction energy profiles, including the identification of transition states (TS). researchgate.net A transition state is the highest energy point along the lowest energy path of a reaction, and its structure and energy determine the reaction's activation barrier and, consequently, its rate.

For a molecule like this compound, one could investigate fundamental reactions such as electrophilic substitution on the thiophene ring or nucleophilic addition to the pyridine ring. By calculating the geometries and energies of the reactants, products, and the transition state connecting them, one can determine the activation energy (Ea). For instance, in a hypothetical electrophilic aromatic substitution reaction (e.g., nitration), calculations would likely show a lower activation barrier for substitution on the thiophene ring compared to the pyridine ring.

In a computational study of a related thiophene derivative, transition states for different reaction pathways were located, and the calculated energy barriers were used to determine the most favorable reaction mechanism. researchgate.net A similar approach for this compound would provide invaluable insight into its chemical behavior.

Table 4: Hypothetical Transition State Analysis for a Representative Reaction (e.g., Electrophilic Bromination)

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Bromination at Thiophene C5 | 0.0 | +15.2 | 15.2 |

| Bromination at Pyridine C3 | 0.0 | +24.8 | 24.8 |

| Bromination at Pyridine C5 | 0.0 | +26.1 | 26.1 |

Note: The energy values are illustrative, based on known reactivity patterns of thiophene and pyridine, and are intended to demonstrate the type of data obtained from transition state analysis.

Chemical Reactivity and Reaction Mechanisms of 2 Thiophen 3 Yl Pyridin 4 Amine

Electrophilic Aromatic Substitution (EAS) on the Thiophene (B33073) and Pyridine (B92270) Moieties

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of 2-(Thiophen-3-yl)pyridin-4-amine, the reactivity of each ring towards electrophiles is significantly different.

Conversely, the pyridine ring is significantly less reactive towards electrophilic substitution than benzene (B151609). wikipedia.orgyoutube.com The electronegative nitrogen atom withdraws electron density from the ring, making it electron-deficient. youtube.comlibretexts.org Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is readily protonated, which further deactivates the ring. wikipedia.orglibretexts.org Electrophilic substitution on the pyridine ring, when it does occur, generally favors the C3 and C5 positions relative to the nitrogen atom. libretexts.orgquimicaorganica.org In this compound, the C3 and C5 positions of the pyridine ring would be the most likely sites for electrophilic attack, albeit requiring harsh reaction conditions. youtube.com The presence of the activating amino group at the 4-position will somewhat counteract the deactivating effect of the ring nitrogen and the thiophene substituent, potentially facilitating substitution at the C3 and C5 positions.

The mechanism of EAS on either ring proceeds through a carbocationic intermediate, often referred to as a sigma complex or arenium ion.

On the Thiophene Ring: Attack of an electrophile (E+) at the C2 or C5 position of the thiophene ring of this compound would lead to the formation of a resonance-stabilized carbocation. The positive charge can be delocalized over the thiophene ring and onto the sulfur atom. Subsequent loss of a proton from the site of attack restores the aromaticity of the thiophene ring.

On the Pyridine Ring: Electrophilic attack on the pyridine ring is more complex. Attack at the C3 or C5 position results in a carbocationic intermediate where the positive charge is delocalized across three carbon atoms. Attack at the C2 or C6 position is highly disfavored as it would place a positive charge on the carbon adjacent to the already electron-deficient nitrogen, and one of the resonance structures would have a positive charge on the nitrogen with an incomplete octet. quimicaorganica.org The presence of the amino group at C4 can help stabilize the intermediate through resonance.

Nucleophilic Aromatic Substitution (NAS) on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). youtube.comvaia.comyoutube.com This is a key reaction for modifying the pyridine core. In this compound, the amino group at the C4 position is a poor leaving group. However, if a good leaving group, such as a halogen, were present at the C2 or C6 position, it could be readily displaced by a nucleophile.

The mechanism for NAS on the pyridine ring typically proceeds through a Meisenheimer-like intermediate. The nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate. This negative charge is effectively stabilized by the electronegative nitrogen atom through resonance. youtube.comyoutube.com Subsequent expulsion of the leaving group restores the aromaticity of the pyridine ring. The presence of electron-withdrawing groups can further facilitate this reaction. Lewis acids can also be employed to activate the pyridine ring towards nucleophilic attack by coordinating to the nitrogen atom. researchgate.net

Reactions Involving the Amino Group: Acylation, Alkylation, and Condensation Reactions

The exocyclic amino group at the C4 position of the pyridine ring is a key site for functionalization. It behaves as a typical aromatic amine and can undergo a variety of reactions.

Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction is useful for the synthesis of amides, which can serve as precursors for further transformations or as biologically active molecules themselves. nih.gov

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a competing process. Reductive amination provides a more controlled method for the synthesis of secondary amines.

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These imines can be further reduced to secondary amines.

A summary of potential reactions of the amino group is presented in the table below.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(2-(Thiophen-3-yl)pyridin-4-yl)acetamide |

| Alkylation | Methyl iodide | N-Methyl-2-(Thiophen-3-yl)pyridin-4-amine |

| Condensation | Benzaldehyde | N-Benzylidene-2-(Thiophen-3-yl)pyridin-4-amine |

Metal-Catalyzed Functionalization of C-H Bonds

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of aromatic systems. youtube.com For this compound, both the thiophene and pyridine rings possess C-H bonds that could be targeted for functionalization.

The pyridine nitrogen and the thiophene sulfur can act as directing groups, guiding the metal catalyst to specific C-H bonds. nih.gov For instance, the pyridine nitrogen can direct ortho-C-H functionalization at the C3 position. Similarly, the sulfur atom of the thiophene ring can direct functionalization at the C2 or C4 positions of the thiophene ring. nih.gov A variety of coupling partners, such as alkenes, alkynes, and aryl halides, can be used in these reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The amino group can also serve as a directing group for ortho-C-H functionalization of the pyridine ring.

Ring-Opening and Rearrangement Reactions of the Heterocyclic Scaffolds

Under certain conditions, the thiophene and pyridine rings can undergo ring-opening or rearrangement reactions. Thiophene rings can be opened under reductive or oxidative conditions, or through reactions with strong nucleophiles. nih.govrsc.orgiaea.org For example, treatment of certain substituted thiophenes with secondary amines can lead to ring-opening. rsc.org

Pyridine rings are generally more stable, but they can undergo ring-opening reactions, for instance, through reaction with elemental sulfur in a process that can lead to the formation of thiophenes. nih.gov Rearrangements of substituted pyridines are also known, such as the Dimroth rearrangement. beilstein-journals.org While these reactions are not as common as substitution reactions, they represent potential pathways for the transformation of the this compound scaffold into other heterocyclic systems. For example, a novel ring-opening reaction of a thienopyridazine with a benzothiohydrazide (B1273342) has been reported to proceed via a formal [4+1] annulation. nih.gov

Derivatization Strategies and Analogue Synthesis Based on 2 Thiophen 3 Yl Pyridin 4 Amine

Functionalization at the Amino Group for Diverse Chemical Architectures

The primary amino group at the 4-position of the pyridine (B92270) ring is a key site for derivatization, allowing for the introduction of a wide array of functional groups through several well-established reactions.

Acylation: The amino group can be readily acylated to form amides using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. researchgate.net This reaction is fundamental for creating a diverse library of derivatives with varying electronic and steric properties. For instance, reaction with different substituted benzoyl chlorides would yield a series of N-benzoyl analogues.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or through reductive amination. Direct alkylation can sometimes lead to over-alkylation, yielding tertiary amines. researchgate.net Reductive amination, a two-step one-pot process involving the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction, offers a more controlled method to synthesize secondary and tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This functionalization introduces a tetrahedral sulfonamide linkage, which can act as a hydrogen bond donor and acceptor, significantly influencing the molecule's conformation and intermolecular interactions.

Urea and Thiourea Formation: The amino group can react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. These derivatives are known for their ability to form strong hydrogen bonding networks.

Table 1: Examples of Amino Group Functionalization

| Reagent | Product Type | Potential R-groups |

|---|---|---|

| Acetyl chloride | Amide | Methyl |

| Benzoyl chloride | Amide | Phenyl, 4-Methoxyphenyl |

| Benzaldehyde, NaBH(OAc)₃ | Secondary Amine | Benzyl |

| Phenyl isocyanate | Urea | Phenyl |

| Phenyl isothiocyanate | Thiourea | Phenyl |

Regioselective Functionalization of the Thiophene (B33073) Ring

The thiophene ring in 2-(Thiophen-3-yl)pyridin-4-amine offers several positions for electrophilic substitution and metal-catalyzed cross-coupling reactions. The substitution pattern is influenced by the electronic nature of the pyridine substituent and the inherent reactivity of the thiophene ring. The α-positions (2 and 5) of the thiophene ring are generally the most reactive towards electrophiles.

Halogenation: Regioselective halogenation of the thiophene ring can be achieved using various halogenating agents. For a 3-substituted thiophene, bromination with N-bromosuccinimide (NBS) typically occurs at the 5-position. tandfonline.comacs.org If the 5-position is blocked, substitution may occur at the 2-position. Direct lithiation followed by quenching with a halogen source can also provide regiocontrolled halogenation. mdpi.comgoogle.com

Metal-Catalyzed C-H Functionalization: Palladium-catalyzed direct C-H arylation or olefination is a powerful tool for introducing new carbon-carbon bonds onto the thiophene ring. researchgate.netresearchgate.net For 3-substituted thiophenes, these reactions often show high selectivity for the 2- or 5-position, depending on the directing group and reaction conditions. beilstein-journals.orgrsc.org

Lithiation and Subsequent Electrophilic Quench: The thiophene ring can be regioselectively deprotonated using strong bases like n-butyllithium, followed by the addition of an electrophile. This allows for the introduction of a wide range of substituents, such as alkyl, silyl, or carboxyl groups.

Table 2: Regioselective Reactions on the Thiophene Ring

| Reaction | Reagent | Expected Position of Substitution | Product Type |

|---|---|---|---|

| Bromination | NBS | 5-position | 2-(5-Bromo-thiophen-3-yl)pyridin-4-amine |

| Arylation | Aryl bromide, Pd catalyst | 5-position | 2-(5-Aryl-thiophen-3-yl)pyridin-4-amine |

| Lithiation/Carboxylation | n-BuLi, then CO₂ | 2- or 5-position | 4-Amino-2-(thiophen-3-yl)pyridine carboxylic acid derivative |

Selective Modification of the Pyridine Ring System

The pyridine ring in this compound is generally electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic aromatic substitution compared to benzene (B151609). When such reactions do occur, substitution is directed to the 3- and 5-positions. quora.comquimicaorganica.orgaklectures.comyoutube.com The presence of the activating amino group at the 4-position may influence the regioselectivity, potentially directing electrophiles to the 3- and 5-positions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (2- and 4-positions). stackexchange.comrsc.orgresearchgate.net If a suitable leaving group is present on the pyridine ring, it can be displaced by a variety of nucleophiles. For instance, a halogenated precursor could undergo amination, alkoxylation, or thiolation.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.

Synthesis of Polymeric and Oligomeric Conjugates

The bifunctional nature of this compound, with its reactive amino group and potential for functionalization on both heterocyclic rings, makes it a suitable monomer for the synthesis of polymers and oligomers.

Polymerization via Amide or Imine Linkages: The amino group can be used for step-growth polymerization with di-carboxylic acids or di-aldehydes to form polyamides or polyimines, respectively.

Electropolymerization: Thiophene and its derivatives are well-known for their ability to undergo electropolymerization to form conductive polymers. researchgate.net Functionalization of the thiophene ring with polymerizable groups or direct electropolymerization of the parent molecule could lead to novel electroactive materials.

Cross-Coupling Polymerization: Conversion of the thiophene or pyridine ring to a dihalo-derivative, followed by palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling with a diboronic acid or distannane, can be employed to synthesize conjugated polymers.

Development of Spirocyclic and Fused-Ring Analogues

The core structure of this compound can serve as a scaffold for the construction of more complex three-dimensional structures like spirocycles and fused-ring systems.

Spirocyclization: The amino group or a functionalized side chain on either ring can be a key handle for intramolecular cyclization reactions to form spirocyclic compounds. For example, dearomative spirocyclization of aminopyridine derivatives can lead to the formation of spiro piperidines. nih.govresearchgate.netfigshare.comnih.govacs.org

Fused-Ring Synthesis: Intramolecular cyclization reactions can lead to the formation of fused polycyclic systems. For instance, functionalization of the amino group with a suitable reactant, followed by cyclization onto the thiophene or pyridine ring, can generate novel tricyclic or tetracyclic structures. A common strategy involves the synthesis of pyrido-fused systems. nih.govnih.govrsc.org

Construction of Libraries of Structurally Related Compounds for Structure-Property Relationship Studies

A systematic approach to derivatization allows for the creation of compound libraries, which are essential for structure-property relationship (SPR) studies. By methodically altering the substituents at each of the reactive sites, the impact of these changes on the molecule's physicochemical and biological properties can be evaluated.

Combinatorial Chemistry Approach: By combining the derivatization strategies for the amino group, thiophene ring, and pyridine ring, a large and diverse library of analogues can be synthesized. For example, a matrix-based approach could be used where a set of acyl chlorides are reacted with a set of halogenated thiophene derivatives.

Parallel Synthesis: The use of parallel synthesis techniques can accelerate the generation of a compound library. This allows for the rapid exploration of a wide chemical space around the this compound scaffold.

The systematic exploration of these derivatization strategies will enable a comprehensive understanding of the structure-property relationships of this class of compounds, paving the way for the development of new materials and therapeutic agents. rsc.orgnih.govtandfonline.com

Coordination Chemistry of 2 Thiophen 3 Yl Pyridin 4 Amine As a Ligand

Ligand Design Principles and Coordination Modes

The structure of 2-(Thiophen-3-yl)pyridin-4-amine suggests a versatile coordination profile, with several potential donor atoms that can interact with metal centers. The primary coordination sites are the nitrogen atom of the pyridine (B92270) ring and the exocyclic amino group. The sulfur atom of the thiophene (B33073) ring could also participate in coordination, although this is generally less common for non-fused thiophenes.

Monodentate and Multidentate Coordination

The most probable coordination mode for this compound is as a monodentate ligand, primarily through the more sterically accessible and electronically favorable pyridine nitrogen atom. wikipedia.org This is a common bonding mode for aminopyridine derivatives. pvpcollegepatoda.orgmdpi.com Coordination through the exocyclic amino group is also possible but generally less favored. pvpcollegepatoda.org

The potential for multidentate coordination exists, which could lead to the formation of more stable chelate structures. The simultaneous coordination of both the pyridyl nitrogen and the amino nitrogen would classify it as a bidentate ligand, forming a five-membered chelate ring. However, the geometry of the ligand, with the amino group at the 4-position relative to the pyridine nitrogen, makes direct chelation to a single metal center challenging. More complex coordination might involve the thiophene sulfur, though this is less common. ucl.ac.uk

Chelation and Bridging Capabilities

While direct chelation involving the pyridine and amino nitrogens is sterically hindered, the ligand is well-suited to act as a bridging ligand, connecting two or more metal centers. This can occur in several ways:

Pyridine-Amino Bridging: One metal center could coordinate to the pyridine nitrogen while another coordinates to the amino group.

Pyridine-Thiophene Bridging: The pyridine nitrogen and the thiophene sulfur could coordinate to different metal ions.

Amino-Thiophene Bridging: A less likely scenario would involve the amino nitrogen and the thiophene sulfur as the bridging points.

These bridging capabilities make this compound a promising candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). The specific coordination mode adopted would depend on factors such as the nature of the metal ion, the counter-anion, and the reaction conditions. sciencenet.cn

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for coordination chemistry. These typically involve the reaction of the ligand with a metal salt in a suitable solvent, with the optional application of heat to facilitate the reaction.

Transition Metal Complexes (e.g., Cu, Pd, Pt, Ru, Rh)

Transition metals are prime candidates for forming complexes with this ligand due to their varied coordination geometries and electronic properties. wikipedia.org For instance, square planar complexes could be anticipated with Pd(II) and Pt(II), while tetrahedral or octahedral geometries would be more likely for Cu(II), depending on the ligand-to-metal ratio and the presence of other coordinating species. wikipedia.orgresearchgate.net The synthesis of such complexes could be achieved by reacting the ligand with metal halides or acetates in solvents like ethanol (B145695) or acetonitrile.

Main Group and Lanthanide/Actinide Complexes

The coordination chemistry of this compound with main group elements and lanthanides/actinides is also a field ripe for exploration. The Lewis basic sites on the ligand can interact with Lewis acidic main group metal halides. Lanthanide complexes could exhibit interesting photoluminescent properties, with the ligand acting as an antenna to sensitize the metal-centered emission. The synthesis would likely involve the reaction of the ligand with the corresponding metal chlorides or nitrates.

Supramolecular Assembly via Metal-Ligand Coordination

The bridging potential of this compound is a key feature for its application in supramolecular chemistry. The directional nature of the coordination bonds, coupled with the geometry of the ligand, could be exploited to create a variety of supramolecular architectures, including discrete multinuclear cages, one-dimensional chains, two-dimensional grids, and three-dimensional frameworks. researchgate.netnih.gov The formation of these structures would be influenced by the coordination preferences of the metal ion and the potential for hydrogen bonding involving the amino group. sciencenet.cn

Spectroscopic and Magnetic Properties of Metal Complexes

The spectroscopic and magnetic properties of metal complexes containing this compound are anticipated to be dictated by the coordination mode of the ligand and the nature of the central metal ion.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to a metal center typically results in a shift of the pyridine ring deformation bands to higher frequencies. nih.gov For instance, the pyridine deformation band in free 4-aminopyridine (B3432731) is observed around 1600-1650 cm⁻¹, and upon complexation, this band is expected to shift to a higher wavenumber. ekb.eg The C-S stretching vibration of the thiophene ring, usually found around 840-860 cm⁻¹, would likely shift upon coordination of the sulfur atom to a metal. nih.gov The N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹) would be less affected if the amino group is not directly involved in coordination. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the metal complexes are expected to show bands arising from d-d transitions within the metal center and charge transfer transitions between the metal and the ligand. Pyridine-containing complexes often exhibit metal-to-ligand charge transfer (MLCT) bands in the visible region. nih.gov The presence of the thiophene ring might introduce additional ligand-to-metal charge transfer (LMCT) or intraligand transitions. For example, copper(II) complexes with similar N,O-donor ligands show broad d-d transition bands around 677 nm. nih.gov

Magnetic Properties:

The magnetic properties of the metal complexes will depend on the metal ion's identity, oxidation state, and the coordination geometry. For instance, cobalt(II) complexes can exhibit a range of magnetic behaviors depending on whether they adopt a tetrahedral or octahedral geometry. rsc.org Octahedral Co(II) complexes are typically high-spin with magnetic moments around 4.8-5.2 B.M., while tetrahedral Co(II) complexes have moments in the range of 4.4-4.8 B.M. The ligand field strength of this compound, primarily determined by the pyridine nitrogen, will influence the spin state of the metal ion. In polynuclear complexes, the bridging nature of the ligand could lead to magnetic exchange interactions (either ferromagnetic or antiferromagnetic) between the metal centers. nih.gov

Table 1: Predicted Spectroscopic Data for a Hypothetical [M(this compound)₂Cl₂] Complex

| Metal (M) | Coordination Geometry | Key IR Shifts (cm⁻¹) | Predicted ¹H NMR Shifts (ppm) (Pyridine Protons) | Predicted UV-Vis λₘₐₓ (nm) (d-d transitions) |

| Co(II) | Tetrahedral | Pyridine ring: ↑15-25, Thiophene C-S: ↑10-20 | 8.5-9.5 | 600-750 |

| Ni(II) | Octahedral | Pyridine ring: ↑20-30, Thiophene C-S: ↑15-25 | 8.8-9.8 | 550-700 (multiple bands) |

| Cu(II) | Distorted Octahedral | Pyridine ring: ↑20-30, Thiophene C-S: ↑15-25 | Paramagnetically broadened | 650-800 |

| Zn(II) | Tetrahedral | Pyridine ring: ↑10-20, Thiophene C-S: ↑5-15 | 8.4-9.2 | No d-d transitions |

Note: This table presents predicted data based on general trends observed for similar pyridine and thiophene-containing metal complexes. Actual values may vary.

Catalytic Applications of this compound Metal Complexes

Metal complexes containing pyridine-based ligands are widely used as catalysts in various organic transformations. nih.govalfachemic.com The electronic and steric properties of the this compound ligand suggest that its metal complexes could also exhibit significant catalytic activity.

Homogeneous Catalysis (e.g., Cross-Coupling, Hydrogenation)

Cross-Coupling Reactions: Palladium complexes with pyridine ligands have shown high efficiency as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.govresearchgate.net The electron-donating nature of the 4-amino group in this compound can enhance the catalytic activity of a coordinated palladium center by increasing its electron density, which facilitates the oxidative addition step in the catalytic cycle. The thiophene moiety could also influence the catalytic performance, potentially through secondary interactions. Copper(I) complexes with nitrogen-containing ligands have also been utilized as catalysts in cross-coupling reactions for the formation of C-N bonds. nih.gov

Hydrogenation Reactions: Ruthenium, rhodium, and iridium complexes with pyridine-containing ligands are known to be active catalysts for the hydrogenation of various substrates, including ketones and olefins. cjcatal.commdpi.com For instance, Ru/C catalysts have been shown to be highly effective for the hydrogenation of pyridine itself. cjcatal.com Iron(II) complexes with pyridine-based ligands have also been explored for the transfer hydrogenation of ketones. It is plausible that complexes of this compound with these metals could catalyze similar hydrogenation reactions.

Heterogeneous Catalysis and Supported Catalysts

While homogeneous catalysis is more commonly reported for pyridine-based complexes, there is potential for developing heterogeneous catalysts. The ligand or its pre-formed metal complexes could be immobilized on solid supports such as silica, alumina, or polymers. This approach would offer the advantages of easy catalyst separation and recycling. For example, supported noble metal catalysts are effective for pyridine hydrogenation. cjcatal.com The presence of both a "hard" nitrogen donor and a "soft" sulfur donor in this compound could allow for selective anchoring onto different types of support materials.

Table 2: Potential Catalytic Applications of Metal Complexes of this compound

| Metal Complex | Reaction Type | Substrate Scope | Potential Advantages |

| Pd(II) | Suzuki-Miyaura Coupling | Aryl halides with arylboronic acids | Enhanced activity due to electron-donating amino group. nih.gov |

| Cu(I) | C-N Cross-Coupling | Aryl halides with amines or amides | Potential for mild reaction conditions. nih.gov |

| Ru(II) | Hydrogenation of Ketones | Aromatic and aliphatic ketones | High turnover numbers and selectivity. mdpi.com |

| Rh(I)/Ir(I) | Hydrogenation of Olefins | Various alkenes | Potential for asymmetric hydrogenation with chiral variants. mdpi.com |

| Fe(II) | Transfer Hydrogenation | Ketones using a hydrogen donor like isopropanol | Use of an earth-abundant and less toxic metal. |

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes of this compound are expected to be influenced by the redox activity of both the metal center and the ligand. Cyclic voltammetry would be a key technique to study these properties.

The metal center can undergo redox processes (e.g., M(II)/M(III) or M(II)/M(I) couples), and the potentials at which these occur will be modulated by the ligand's electronic properties. The electron-donating amino group on the pyridine ring would be expected to make the metal center easier to oxidize (i.e., a more negative oxidation potential) compared to complexes with unsubstituted pyridine.

The ligand itself can also be electroactive. Thiophene-pyridine co-oligomers have been shown to undergo electrochemical oxidation. acs.org The thiophene moiety is generally easier to oxidize than the pyridine ring. Therefore, in the metal complexes of this compound, it is possible to observe ligand-based oxidation waves in the cyclic voltammogram, corresponding to the oxidation of the thiophene ring. The combination of metal- and ligand-centered redox events can lead to complex electrochemical behavior, which could be harnessed in applications such as electrocatalysis, for example, in the reduction of CO₂. rsc.org

Table 3: Predicted Electrochemical Properties of Metal Complexes of this compound

| Metal Complex | Predicted Redox Process(es) | Potential Application |

| [Fe(L)₂Cl₂] | Fe(II)/Fe(III) couple, Ligand-based oxidation (thiophene) | Redox catalyst |

| [Co(L)₂Cl₂] | Co(II)/Co(III) couple, possibly Co(II)/Co(I) | Electrocatalyst for CO₂ reduction. rsc.org |

| [Ni(L)₂Cl₂] | Ni(II)/Ni(III) couple, possibly Ni(II)/Ni(I) | Electrocatalyst for CO₂ reduction. rsc.org |

| [Cu(L)₂Cl₂] | Cu(II)/Cu(I) couple, Ligand-based oxidation | Redox-active material |

| [Ru(L)₂(bpy)]²⁺ | Ru(II)/Ru(III) couple, Ligand-based redox events | Photosensitizer, Electrocatalyst |

L = this compound

Advanced Chemical and Materials Science Applications of 2 Thiophen 3 Yl Pyridin 4 Amine and Its Derivatives

Supramolecular Chemistry and Self-Assembly

The strategic arrangement of hydrogen bond donors/acceptors and aromatic rings in 2-(thiophen-3-yl)pyridin-4-amine and its derivatives makes them ideal candidates for constructing ordered supramolecular structures. These structures are governed by specific, directional non-covalent interactions.

Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking)

The nitrogen atoms of the pyridine (B92270) ring and the amino group are prime sites for hydrogen bonding, while the flat, aromatic surfaces of the thiophene (B33073) and pyridine rings encourage π-π stacking interactions. These forces work in concert to direct the self-assembly of molecules into well-defined architectures.

Table 1: Non-Covalent Interactions in a Thiophene-Pyridine Derivative

| Interaction Type | Participating Groups | Significance in Crystal Structure | Reference |

|---|---|---|---|

| N—H⋯N Hydrogen Bonds | Amino groups and Pyridine Nitrogen | Links molecules into dimers and chains, forming a 3D network. | nih.gov |

| π–π Stacking | Pyridine and Phenyl rings | Contributes to crystal cohesion and stabilization of the network. | nih.gov |

Design of Self-Assembled Monolayers (SAMs) and Nanostructures

The ability of thiophene and pyridine moieties to anchor onto surfaces, particularly gold, has led to their use in the design of self-assembled monolayers (SAMs). nih.govnih.gov Thiol-terminated derivatives of thiophene-pyridine compounds can form highly ordered and densely packed SAMs on Au(111) substrates. nih.govrsc.org

The structure and ordering of these SAMs are highly dependent on the molecular structure of the building blocks. For instance, studies on pyridine-terminated organothiols have shown that the number of methylene (B1212753) spacers between the thiol anchor and the aromatic unit influences the unit cell of the resulting monolayer. nih.gov These organized monolayers can be characterized using techniques like scanning tunneling microscopy (STM) and electrochemistry. nih.govnih.gov The electrochemical behavior of SAMs containing redox-active centers, such as ruthenium or osmium complexes linked to pyridine anchors, can be fine-tuned, demonstrating their potential in molecular electronics and sensing devices. nih.gov The thiophene group, in particular, can serve as a robust anchoring group for creating electrochemically durable SAMs. nih.govacs.org

Chemo/Fluorescent Sensing Mechanisms and Applications

Derivatives of this compound are excellent candidates for chemo- and fluorescent sensors due to the combined electronic properties of the thiophene and pyridine rings. The nitrogen and sulfur atoms can act as binding sites for analytes, and this binding event can trigger a measurable change in the molecule's photophysical properties, such as a "turn-on" or "turn-off" of fluorescence or a color change. acs.orgresearchgate.net

Detection of Metal Ions

The pyridine and thiophene moieties provide effective coordination sites for various metal ions. Upon binding a metal ion, the internal charge transfer (ICT) characteristics of the molecule can be altered, leading to a distinct optical response. This principle has been used to develop highly selective and sensitive sensors for various metal ions.

For example, a pyrene-pyridine conjugate containing di(thiophen-2-yl) substituents was developed as a ratiometric fluorescent sensor for Fe³⁺ ions. nih.gov This sensor exhibited high selectivity for Fe³⁺ over a range of other metal ions, with a detection limit in the micromolar range. nih.gov Similarly, a 2-pyridylthiazole derivative demonstrated "turn-on" fluorescent sensing of Fe(III), with a calculated detection limit of 2.2 x 10⁻⁷ M. nih.gov Other designs, such as those based on a 2H-pyrrolo[3,4-c]pyridine-1,3,6(trione) core, have also shown high selectivity for Fe³⁺ and Fe²⁺, functioning as "turn-off" chemosensors. acs.org Probes based on 3-aminopyridine (B143674) have been shown to selectively detect Cu(II), Al(III), and Fe(III). mdpi.com

Table 2: Selected Thiophene-Pyridine Based Fluorescent Metal Ion Sensors

| Sensor Base Structure | Target Ion(s) | Sensing Mechanism | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Pyrene-di(thiophen-2-yl)pyridine | Fe³⁺ | Ratiometric Fluorescence | 5.84 x 10⁻⁵ M | nih.gov |

| 4-Phenyl-2-(2-pyridyl)thiazole | Fe³⁺ | "Turn-on" Fluorescence | 2.2 x 10⁻⁷ M | nih.gov |

| 2H-pyrrolo[3,4-c]pyridine-1,3,6(trione) | Fe³⁺/Fe²⁺ | "Turn-off" Fluorescence | ~10⁻⁷ M range | acs.org |

| Thiazole-formulated azomethine | Hg²⁺ | Fluorescence Quenching | 0.022 x 10⁻⁶ M | acs.org |

Recognition of Anions and Neutral Molecules

The design principles of thiophene-pyridine systems can be extended to the recognition of anions and neutral molecules. This is often achieved by creating a receptor cavity or a binding site that is complementary in size, shape, and electronic character to the target analyte.

For instance, macrocycles containing a bis(1,2,3-triazolyl)pyridine motif have been synthesized and complexed with Pd(II). rsc.org These resulting metal complexes were shown to be effective receptors, binding strongly to halide anions such as Cl⁻, Br⁻, and I⁻. rsc.org In another application, a system for the indirect detection of cyanide in blood was developed using a pyridine-azo dye that forms a complex with palladium ions. The cyanide ions react with the complex, causing a distinct color change that allows for detection. researchgate.net Furthermore, pyridine-based compounds have been explored as fluorescent chemosensors for pH, indicating their ability to recognize neutral molecules (or, more specifically, changes in proton concentration). researchgate.netnih.gov

Electrochemical Applications Beyond Catalysis

The electron-rich thiophene and electron-deficient pyridine rings impart interesting electrochemical properties to their derivatives, making them suitable for applications beyond traditional catalysis. These applications often involve the ability of the molecules to undergo reversible redox processes and to be electropolymerized into conductive or charge-storing films.

Thiophene and pyridine-substituted quinoline (B57606) derivatives have been synthesized and successfully electropolymerized on carbon cloth substrates. researchgate.net The resulting polymers exhibit significant charge storage performance, with one derivative, PTh-Q, showing a capacity of 1.12 x 10⁻³ C at 0.02 mA cm⁻² and maintaining 77% of its initial capacity after 3000 charge-discharge cycles. researchgate.net This performance highlights the potential of such materials in energy storage devices. The superior charge storage is attributed to the high number of electrochemically active sites and the participation of redox processes on both the thiophene and quinoline-hydroxyl groups. researchgate.net

Furthermore, the electrochemical behavior of self-assembled monolayers (SAMs) of thiophene-pyridine systems has been studied. nih.gov Cyclic voltammetry measurements of SAMs containing Ru-tripod complexes on gold electrodes reveal stable and reproducible redox peaks, demonstrating the ability to create well-defined, electroactive interfaces for potential use in molecular electronics and electrochemical sensors. nih.gov

Electroactive Materials for Energy Storage

The development of high-performance energy storage devices, such as supercapacitors, relies on the design of novel electrode materials with high specific capacitance, excellent rate capability, and long-term cycling stability. Polymers derived from thiophene-pyridine structures are emerging as significant candidates for this purpose.

Research into conductive polymers for supercapacitors has shown that materials like polythiophene exhibit significant pseudocapacitance, a phenomenon where fast and reversible faradaic reactions at the electrode surface contribute to charge storage, in addition to the standard electrical double-layer capacitance. nih.gov The thiophene unit in this compound provides the backbone for a conductive polymer capable of this pseudocapacitive behavior.

Conductive Polymers and Organic Electronics Components

In the realm of organic electronics, the ability to fine-tune the semiconducting properties of materials is paramount for applications in devices like organic field-effect transistors (OFETs) and organic thin-film transistors (OTFTs). researchgate.net Thiophene-based polymers are among the most studied organic semiconductors due to their excellent charge transport properties and environmental stability. nih.gov

The donor-acceptor (D-A) approach is a powerful strategy for designing high-performance organic semiconductors. acs.orgacs.org In this model, an electron-donating unit is paired with an electron-accepting unit to modulate the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling its charge carrier mobility.

Derivatives of this compound are well-suited to this design principle. The electron-rich thiophene ring acts as a strong donor unit. acs.org While a simple pyridine ring is typically an acceptor, the presence of the strongly electron-donating 4-amino group alters its electronic character, allowing for nuanced control over the final properties of the polymer. Judicious monomer design and controlled polymerization can lead to materials with excellent self-organization and the ability to form ordered π-stacked structures, which are essential for efficient charge transport. researchgate.net The resulting polymers can function as the active semiconductor layer in transistors, forming the critical component for next-generation flexible and low-cost electronics. researchgate.netnih.gov

Below is a table summarizing the performance of various thiophene-based polymers in organic transistors, illustrating the potential of this class of materials.

| Polymer System | Monomer Building Blocks | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Application |

| PTII-T | Thiophene-fused isoindigo, Thiophene | Balanced | Balanced | Ambipolar OFET acs.org |

| PTII-TVT-8 | Thiophene-fused isoindigo, (E)-1,2-bis(3-octylthiophen-2-yl)ethene | p-type dominated | - | p-type OFET acs.org |

| PDPPF-DTT | Furan-flanked diketopyrrolopyrrole, Dithienothiophene | Up to 1.2 x 10⁻² | - | p-type OFET nih.gov |

| Poly(3-alkylthiophene) | 3-Alkylthiophene | Variable (e.g., ~10⁻³ - 10⁻²) | - | OTFT nih.gov |

Photophysical Applications in Optoelectronic Devices

The unique electronic structure of thiophene-pyridine derivatives makes them highly suitable for a variety of optoelectronic applications. Their ability to absorb and emit light can be precisely controlled through chemical modification, making them valuable as core components in advanced optical systems.

The combination of thiophene and pyridine rings allows for the creation of molecules with significant intramolecular charge transfer (ICT) character. nih.gov This ICT process is fundamental to their photophysical behavior. The absorption and emission wavelengths, as well as the fluorescence quantum yield, can be tuned over a broad range by introducing different electron-donating or electron-withdrawing groups onto the molecular scaffold. rsc.org For example, studies on D–π–A (donor-pi-acceptor) systems have shown that changing substituents on the thiophene or pyridine moieties can lead to large shifts in the emission spectra, a phenomenon known as solvatochromism, where the color of the emitted light changes with the polarity of the solvent. nih.gov This tunability is key for designing materials for specific optical applications. mdpi.com

Light-Emitting Materials (e.g., OLEDs components)

Organic light-emitting diodes (OLEDs) represent a major commercial application for advanced organic materials. The efficiency and color of an OLED are determined by the materials used in its emissive layer (EML) and charge-transporting layers (HTL and ETL). Thiophene-pyridine derivatives have shown great promise in these roles.

As light-emitting materials, D-π-A compounds built from thiophene and pyridine units can exhibit high fluorescence quantum yields, a measure of how efficiently a material converts absorbed energy into light. boronmolecular.com A fluorophore containing a thieno[3,2-b]thiophene (B52689) core linked to donor and acceptor groups was shown to have a solid-state quantum yield of 41% and was successfully used as an emitter in a solution-processed OLED. boronmolecular.com The device achieved a maximum external quantum efficiency (EQE) of 4.61%, demonstrating the viability of this material class.

Derivatives of this compound can also be engineered to function as hole-transporting materials (HTMs). Pyrene-pyridine derivatives have been successfully used as HTMs in solution-processed OLEDs, showing good thermal stability and efficient hole injection/transport. rsc.orgrsc.org The intrinsic properties of the thiophene-pyridine core, combined with the potential for high thermal stability, make these compounds excellent candidates for creating stable and efficient OLEDs with tailored emission colors. rsc.org

The table below presents data on the performance of OLEDs incorporating various thiophene- and pyridine-based materials.

| Material Type / Name | Role in OLED | Max. EQE (%) | Emission Color / λmax (nm) | Reference |

| DMB-TT-TPA | Emitter | 4.61 | Green / 520 | boronmolecular.com |

| Py-03, Py-MeO, etc. | Hole-Transporting Layer | - | Green / 562 | rsc.org |

| Pyrimidine Derivatives | Host / Electron Transport | - | Blue, Deep-Red | rsc.org |

Photochromic Systems

Photochromism is a reversible transformation of a chemical species between two forms, having different absorption spectra, initiated by electromagnetic radiation. This property is the basis for applications such as smart windows, optical data storage, and molecular switches. Diarylethenes are a prominent class of photochromic molecules known for their thermal stability and high fatigue resistance. rsc.org

The core structure of a diarylethene typically consists of a central photo-switchable unit (like a cyclopentene (B43876) ring) flanked by two aromatic rings. Thiophene rings are very commonly used as the aryl units in these systems. rsc.org Upon irradiation with UV light, the molecule undergoes a reversible electrocyclic reaction, converting from a colorless open-ring isomer to a colored closed-ring isomer. This process can be reversed by irradiation with visible light.

The incorporation of a this compound derivative into a diarylethene structure is a promising strategy for creating novel photochromic materials. The thiophene ring would serve as one of the essential aryl groups for the photoswitching mechanism. The pyridine-amine portion of the molecule would allow for fine-tuning of the electronic properties, which in turn influences the colors of the open and closed forms and the efficiency of the switching process. acs.org Research has shown that integrating pyridine units into such systems can modulate their photophysical and photochromic properties, potentially leading to materials whose fluorescence can be switched on and off with light. acs.org

Applications in Advanced Chemical Separations and Adsorption

The development of materials capable of selectively capturing specific molecules from a mixture is crucial for applications ranging from industrial purification to environmental remediation. Polymers and functional materials derived from this compound possess a unique combination of functional groups that make them highly suitable for advanced chemical separations and adsorption.

The nitrogen atom in the pyridine ring and the primary amine group are Lewis basic sites and can act as strong hydrogen bond acceptors. This makes them ideal for interacting with and adsorbing acidic gases like CO₂ or SO₂. Indeed, thiophene-based conjugated microporous polymers have demonstrated exceptional CO₂ uptake capacity and high selectivity for CO₂ over other gases like N₂ and CH₄.

Furthermore, the aromatic thiophene and pyridine rings can engage in π-π stacking interactions with other aromatic molecules, while the sulfur and nitrogen atoms can coordinate with metal ions. This multi-faceted interaction capability suggests that polymers or porous materials built from this compound could be designed as highly selective adsorbents. For example, such materials could be applied in membrane-based separations or as stationary phases in chromatography for the purification of fuels by selectively removing sulfur-containing compounds. nih.gov The inherent porosity and tunable surface chemistry of polymers derived from this scaffold open up possibilities for creating next-generation materials for targeted molecular capture.

Emerging Research Directions and Future Prospects for 2 Thiophen 3 Yl Pyridin 4 Amine

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Synthesis

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of drug discovery and chemical synthesis. researchgate.netjsr.orgnih.gov These computational tools are being increasingly employed to accelerate the identification of promising lead molecules and to predict optimal synthetic pathways, thereby reducing the time and cost associated with traditional research and development. nih.govresearchgate.net

In the context of 2-(Thiophen-3-yl)pyridin-4-amine and its derivatives, AI and ML can be leveraged in several key areas: